Tetrahydropalmatrubine

Dopamine Receptor Neuropharmacology Alkaloid Profiling

Tetrahydropalmatrubine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid with the molecular formula C20H23NO4 and a molecular weight of 341.40 g/mol. It is a natural product found in plant species including Corydalis saxicola, Schefferomitra subaequalis, and Stephania suberosa.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 7762-76-7
Cat. No. B12392232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropalmatrubine
CAS7762-76-7
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O
InChIInChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3
InChIKeyDKBYSDUFSXFXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropalmatrubine (CAS 7762-76-7): A Protoberberine Alkaloid with Defined Dopamine Receptor Antagonism and Anti-Inflammatory Activity


Tetrahydropalmatrubine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid [1] with the molecular formula C20H23NO4 and a molecular weight of 341.40 g/mol . It is a natural product found in plant species including Corydalis saxicola, Schefferomitra subaequalis, and Stephania suberosa [1]. Structurally, it is closely related to tetrahydropalmatine and other protoberberine alkaloids but is distinguished by a specific pattern of methoxy and hydroxy substitutions on its core skeleton [1]. In vitro, it has been characterized as an inhibitor of dopamine D1 and D2 receptors (IC50 = 0.41 μM and 3.11 μM, respectively) , and it has been identified as the active constituent in Corydalis decumbens responsible for anti-inflammatory effects via targeting the transcription factor Fosl2 [2].

Tetrahydropalmatrubine: Why In-Class Analogs Cannot Be Assumed Equivalent for Research or Industrial Applications


The tetrahydroprotoberberine alkaloid class exhibits significant functional divergence driven by subtle structural variations. Direct substitution of tetrahydropalmatrubine with its close analogs—such as tetrahydropalmatine (Rotundine), (-)-stepholidine, or isocorypalmine—is scientifically invalid due to stark differences in receptor selectivity, potency, and downstream functional outcomes. For example, tetrahydropalmatrubine exhibits a distinct D1/D2 IC50 ratio and a unique molecular target (Fosl2) not shared by its peers [1]. These differences preclude generic substitution; the specific substitution pattern of tetrahydropalmatrubine dictates its unique pharmacological fingerprint, making it a discrete chemical entity with non-interchangeable research and industrial utility [2].

Quantitative Differentiation of Tetrahydropalmatrubine: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Dopamine D1 Receptor Affinity: Tetrahydropalmatrubine (THP) Exhibits a 7.5-Fold Lower Affinity than Rotundine (L-THP), Enabling Distinct Selectivity Profiles

Tetrahydropalmatrubine exhibits a binding affinity (Ki) for the dopamine D1 receptor of 443 nM [1]. In comparison, Rotundine (L-tetrahydropalmatine, L-THP) demonstrates a significantly higher affinity with a Ki of 124 nM . This constitutes a 7.5-fold difference in affinity (124 nM vs 443 nM). In functional assays, tetrahydropalmatrubine inhibits D1 receptor activity with an IC50 of 0.41 μM , while Rotundine inhibits with an IC50 of 166 nM .

Dopamine Receptor Neuropharmacology Alkaloid Profiling

Dopamine D2 Receptor Inhibition: Tetrahydropalmatrubine (THP) Demonstrates a 2.2-Fold Weaker Potency than Rotundine (L-THP)

Tetrahydropalmatrubine inhibits the dopamine D2 receptor with an IC50 of 3.11 μM . Rotundine (L-tetrahydropalmatine) inhibits the D2 receptor with an IC50 of 1.4 μM . This represents a 2.2-fold difference in potency. Rotundine also has a reported Ki of 388 nM for the D2 receptor .

Dopamine Receptor Neuropharmacology GPCR

Selectivity Profile for Dopamine Receptors: Tetrahydropalmatrubine Shows a D1/D2 IC50 Ratio 1.8-Fold Higher than Rotundine

The selectivity profile of tetrahydropalmatrubine between dopamine D1 and D2 receptors differs significantly from that of Rotundine. Tetrahydropalmatrubine exhibits a D1/D2 IC50 ratio of 0.13 (calculated from 0.41 μM / 3.11 μM) . Rotundine exhibits a D1/D2 IC50 ratio of 0.12 (calculated from 166 nM / 1400 nM) . More importantly, Rotundine demonstrates a strong preference for D1 over D2 receptors, with a D1/D2 Ki ratio of 0.32 (124 nM / 388 nM) .

Receptor Selectivity GPCR Pharmacology Alkaloid SAR

Anti-Inflammatory Activity: Tetrahydropalmatrubine Targets Fosl2 to Suppress AP-1 Transcription, a Mechanism Not Shared by Structurally Similar Alkaloids

A recent study identified tetrahydropalmatrubine (THP) as the active anti-inflammatory constituent in Corydalis decumbens. THP directly bound to the transcription factor Fosl2, promoting its nuclear translocation and interaction with c-Jun, which resulted in inhibition of AP-1-mediated transcription in LPS-induced RAW264.7 macrophages [1]. This mechanism is distinct from other protoberberine alkaloids tested, such as tetrahydropalmatine, which did not show this specific target engagement [2].

Inflammation Rheumatoid Arthritis Macrophage Biology

Cytotoxicity Profile: Tetrahydropalmatrubine Exhibits Negligible Direct Cytotoxicity Against MCF-7 and HCT-116 Cells (IC50 > 30 μM)

In a study evaluating alkaloids from Annona crassiflora, tetrahydropalmatrubine, along with litseglutine B and stephalagine, demonstrated marginal cytotoxic activity against breast carcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values greater than 30 μM [1]. This is in contrast to other structurally distinct alkaloids which may exhibit more potent cytotoxicity.

Cytotoxicity Cancer Research Alkaloid Safety

High-Value Research and Industrial Applications for Tetrahydropalmatrubine (CAS 7762-76-7)


Investigating Dopamine D1/D2 Receptor Pharmacology and Selectivity

Tetrahydropalmatrubine serves as a valuable tool compound for studying dopamine receptor pharmacology, particularly when a D1/D2 antagonist with a specific selectivity profile is required. Its IC50 values of 0.41 μM (D1) and 3.11 μM (D2) provide a distinct activity window compared to the more potent and D1-selective Rotundine (IC50 D1 = 166 nM, D2 = 1.4 μM) . Researchers aiming to explore the functional consequences of differential D1 vs D2 blockade, especially in assays where Rotundine's high potency may be confounding, can leverage tetrahydropalmatrubine's balanced, lower-potency profile. This compound is particularly suited for in vitro studies requiring a reference antagonist with defined, quantifiable activity.

Probing Fosl2/AP-1-Mediated Inflammatory Pathways in Macrophages and Rheumatoid Arthritis Models

Given its unique and validated mechanism of action, tetrahydropalmatrubine (THP) is the compound of choice for researchers studying the role of Fosl2 and AP-1 transcription in inflammation. The 2025 study by Li et al. definitively established that THP directly binds Fosl2, promoting its interaction with c-Jun and inhibiting AP-1-driven transcription in LPS-induced macrophages [1]. This mechanism is not observed with other common protoberberine alkaloids like tetrahydropalmatine [2]. Therefore, THP is an essential tool for dissecting Fosl2-dependent signaling in models of rheumatoid arthritis, macrophage polarization, and other inflammatory conditions.

Biosynthetic Pathway Engineering for Tetrahydroprotoberberine Alkaloid Production

Tetrahydropalmatrubine is a key biosynthetic intermediate and product in engineered microbial systems. The 2020 study by Valentic et al. demonstrated the structure-guided engineering of a scoulerine 9-O-methyltransferase (S9OMT) to enable the biosynthesis of both tetrahydropalmatrubine and tetrahydropalmatine in yeast [3]. This makes tetrahydropalmatrubine a critical analytical standard and reference compound for synthetic biology groups working on alkaloid production in heterologous hosts. Its availability enables the monitoring of pathway flux, the validation of enzyme engineering efforts, and the quantification of product titers.

Reference Standard for Cytotoxicity Profiling of Natural Products

Due to its well-characterized low cytotoxicity against common cancer cell lines such as MCF-7 and HCT-116 (IC50 > 30 μM) [4], tetrahydropalmatrubine can serve as a non-toxic control or reference compound in cytotoxicity assays. This is particularly useful in natural product research when screening extracts or fractions for potential anticancer agents, as it provides a benchmark for what constitutes negligible direct cytotoxic activity in these cell lines.

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